Glyoxyloyl carbocysteine

Description

BenchChem offers high-quality Glyoxyloyl carbocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyoxyloyl carbocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

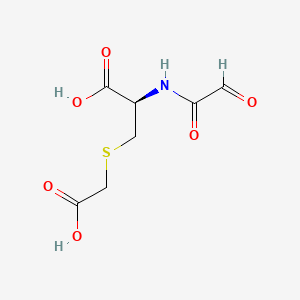

Structure

3D Structure

Properties

CAS No. |

1268868-51-4 |

|---|---|

Molecular Formula |

C7H9NO6S |

Molecular Weight |

235.22 g/mol |

IUPAC Name |

(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid |

InChI |

InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

InChI Key |

GEPLANMDLRORQN-BYPYZUCNSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C=O)SCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"glyoxyloyl carbocysteine synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of N-Glyoxyloyl Carbocysteine

Introduction

Carbocysteine, known chemically as S-(carboxymethyl)-L-cysteine, is a widely recognized mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Its structure contains a primary amine, two carboxylic acid groups, and a thioether linkage, making it an interesting scaffold for chemical modification to explore new therapeutic activities. The derivatization of its primary amine with a glyoxyloyl group introduces a reactive α-keto-amide moiety. This functional group is of significant interest in medicinal chemistry as it can act as a covalent binder to biological targets, potentially leading to compounds with enhanced or novel pharmacological profiles.

This technical guide presents a comprehensive, albeit theoretical, pathway for the synthesis and characterization of a novel derivative, N-glyoxyloyl carbocysteine. Given the absence of this specific molecule in current literature, this document provides a scientifically grounded, proposed methodology based on established principles of organic and medicinal chemistry. The synthesis section outlines a plausible multi-step route, including necessary protection and deprotection strategies. The characterization section details the analytical techniques that would be required to confirm the structure and purity of the final compound.

Part 1: Proposed Synthesis of N-Glyoxyloyl Carbocysteine

The synthesis of N-glyoxyloyl carbocysteine from L-carbocysteine presents a key challenge: the presence of multiple reactive functional groups (one amine and two carboxylic acids). A successful synthesis requires a strategy where the carboxylic acid groups are protected, allowing for the selective acylation of the primary amine, followed by the removal of the protecting groups.

Overall Synthetic Scheme

The proposed three-step synthesis is outlined below. It involves the protection of the carboxylic acids as methyl esters, followed by the acylation of the amine with an activated form of glyoxylic acid, and finally, the deprotection of the esters to yield the target molecule.

Caption: Proposed three-step synthesis of N-Glyoxyloyl Carbocysteine.

Step 1: Protection of Carboxylic Acids

To prevent the carboxylic acids from reacting during the acylation step, they must first be protected, a common strategy in peptide and amino acid chemistry. Esterification is a reliable method for this purpose.

-

Rationale: The use of thionyl chloride (SOCl₂) with methanol is a classic and efficient method for converting carboxylic acids to their corresponding methyl esters. SOCl₂ reacts with methanol to form methyl chlorosulfite, which in turn esterifies the carboxylic acids in a highly efficient manner.

-

Experimental Protocol:

-

Suspend L-carbocysteine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, carbocysteine dimethyl ester, can be purified by crystallization or column chromatography.

-

Step 2: N-Acylation with an Activated Glyoxylic Acid Derivative

With the carboxylic acids protected, the free amine group can now be selectively acylated. Methyl oxalyl chloride is a suitable reagent for introducing the glyoxyloyl moiety (in its methyl ester form).

-

Rationale: Methyl oxalyl chloride is a reactive acyl chloride that will readily react with the primary amine of the protected carbocysteine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.

-

Experimental Protocol:

-

Dissolve the carbocysteine dimethyl ester (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

-

Cool the solution to 0°C.

-

Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by silica gel column chromatography.

-

Step 3: Deprotection of Methyl Esters

The final step is the removal of the methyl ester protecting groups to reveal the free carboxylic acids of the target molecule, N-glyoxyloyl carbocysteine.

-

Rationale: Saponification using a base like lithium hydroxide (LiOH) is a standard method for hydrolyzing methyl esters. The reaction is typically carried out in a mixture of water and an organic solvent like THF to ensure solubility of the substrate.

-

Experimental Protocol:

-

Dissolve the N-acylated intermediate in a mixture of THF and water.

-

Add lithium hydroxide (2.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried, and concentrated to yield the final product.

-

Further purification can be achieved by recrystallization or preparative HPLC.

-

Part 2: Characterization of N-Glyoxyloyl Carbocysteine

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized N-glyoxyloyl carbocysteine. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

Caption: Analytical workflow for the characterization of N-Glyoxyloyl Carbocysteine.

Spectroscopic and Chromatographic Data (Predicted)

The following table summarizes the expected data from the key characterization techniques.

| Technique | Predicted Observations | Rationale |

| ¹H NMR | - Disappearance of the primary amine proton signal.- Appearance of a new amide proton signal (doublet, ~8-9 ppm).- Appearance of a new singlet for the α-keto aldehyde proton (~9-10 ppm).- Characteristic signals for the carbocysteine backbone protons. | The acylation of the amine group results in the formation of an amide bond, leading to a downfield shift of the attached proton. The glyoxyloyl group introduces a new aldehyde proton. |

| ¹³C NMR | - Appearance of two new carbonyl carbon signals: one for the amide carbonyl (~160-170 ppm) and one for the keto carbonyl (~190-200 ppm).- Signals corresponding to the two carboxylic acid carbons (~170-180 ppm) and the thioether-linked carbons. | The introduction of the glyoxyloyl group adds two new carbonyl carbons, which are readily identifiable in the ¹³C NMR spectrum. |

| FTIR Spectroscopy | - Broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹).- N-H stretch of the secondary amide (~3300 cm⁻¹).- Strong C=O stretches for the carboxylic acids, ketone, and amide (~1650-1750 cm⁻¹). | Each functional group has a characteristic vibrational frequency in the infrared spectrum. The presence of these key stretches provides evidence for the successful synthesis of the target molecule. |

| High-Resolution Mass Spectrometry (HRMS) | - The calculated exact mass for C₇H₉NO₇S is 251.0151.- The observed m/z value in HRMS should match this calculated mass with high accuracy (typically <5 ppm error). | HRMS provides a very precise measurement of the molecular weight of a compound, which is a definitive method for confirming its elemental composition and, by extension, its molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | - A single, sharp peak should be observed under optimized conditions, indicating high purity.- The retention time will be different from that of the starting material (carbocysteine) and any intermediates. | HPLC is the standard method for assessing the purity of a synthesized compound. The observation of a single peak suggests the absence of significant impurities. |

Conclusion

This guide provides a robust and scientifically plausible framework for the synthesis and characterization of N-glyoxyloyl carbocysteine. While this molecule is not currently described in the scientific literature, the proposed methodology is based on well-established and reliable chemical transformations. The successful execution of this synthesis would yield a novel compound with potential applications in medicinal chemistry and drug discovery, warranting further investigation into its biological activity. The detailed characterization workflow ensures that the identity and purity of the final product can be rigorously confirmed. Researchers and drug development professionals can use this guide as a starting point for the exploration of new carbocysteine derivatives.

References

-

Synthesis of Esters from Carboxylic Acids using Thionyl Chloride: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

-

N-Acylation of Amino Acids: Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

-

Saponification of Esters: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

-

Carbocysteine Drug Information: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2585, Carbocysteine. Retrieved from [Link]

The Molecular Blueprint of Hair Realignment: An In-depth Technical Guide to the Mechanism of Action of Glyoxyloyl Carbocysteine on Keratin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxyloyl carbocysteine has emerged as a prominent hair straightening agent, offering a compelling alternative to traditional formaldehyde- and hydroxide-based treatments. This technical guide provides a comprehensive examination of its core mechanism of action on the keratin structure of hair fibers. We will delve into the chemical intricacies of its components, glyoxylic acid and carbocysteine, and elucidate the heat-activated reactions that lead to the semi-permanent realignment of hair. This document will further explore the structural and chemical modifications induced in the hair cortex and cuticle, supported by spectroscopic evidence. Detailed experimental protocols for evaluating the efficacy and impact of glyoxyloyl carbocysteine treatments are also presented, providing a robust framework for research and development in this field.

Introduction: The Evolution of Hair Straightening and the Advent of Glyoxyloyl Carbocysteine

The pursuit of altering hair texture, particularly straightening, has a long history dominated by chemically aggressive methods. Traditional relaxers, based on alkaline agents like sodium hydroxide, and treatments utilizing formaldehyde have been effective but are associated with significant hair damage and health concerns.[1][2] Hydroxide relaxers operate by breaking the disulfide bonds within the keratin structure, leading to a permanent alteration of the hair's natural curl pattern.[2] Formaldehyde-based treatments, on the other hand, create crosslinks with keratin filaments to hold the hair in a straightened state.[1] However, the high pH of alkaline relaxers can cause considerable protein loss and cuticle damage, while the toxicity and carcinogenic potential of formaldehyde have necessitated the development of safer alternatives.[2][3]

Glyoxyloyl carbocysteine has risen to prominence as a leading "formaldehyde-free" hair straightening technology.[4][5] This compound, a derivative of glyoxylic acid and the amino acid cysteine, offers a gentler approach to hair realignment.[6] Its mechanism, which is primarily heat-activated, provides a semi-permanent straightening effect without the harsh bond-breaking action of traditional relaxers.[1][6] This guide will dissect the molecular interactions between glyoxyloyl carbocysteine and keratin, providing a detailed understanding of its mode of action.

Chemical Composition and Properties

Glyoxyloyl carbocysteine is essentially a combination of two key molecules: glyoxylic acid and carbocysteine.[1][7]

-

Glyoxylic Acid (Oxoacetic Acid): This is an organic compound containing both an aldehyde and a carboxylic acid functional group.[1] The aldehyde group is highly reactive and plays a central role in the interaction with keratin.[2] Glyoxylic acid is known to penetrate through the hair cuticles into the cortex.[1]

-

Carbocysteine: Derived from the amino acid L-cysteine through alkylation, carbocysteine is a mucolytic agent.[8] In the context of hair treatments, its small molecular structure allows it to penetrate the hair cortex.[8] While some sources claim it has no direct effect on hair keratin, others suggest it interacts with hydrogen and salt bonds, strengthening the cysteine bonds in hair when heated.[1][8][9]

The combination of these two components in "glyoxyloyl carbocysteine" treatments, often in an acidic formulation (pH around 1.0-2.0), creates a system that can effectively alter hair shape with the application of heat.[1][10]

The Core Mechanism of Action: A Multi-Step Process

The straightening effect of glyoxyloyl carbocysteine on keratin is not attributed to a single chemical reaction but rather a cascade of events initiated by product application and culminating in heat-induced structural rearrangement. The mechanism does not primarily rely on the cleavage of disulfide bonds, which is a key differentiator from traditional relaxers.[2][6]

Penetration into the Hair Cortex

The acidic nature of the formulation and the small molecular size of the active ingredients facilitate their penetration through the protective cuticle layers into the hair's cortex.[1][8] This is a critical first step, as the cortex is where the majority of the hair's mechanical strength and shape-determining structures, including the keratin microfibrils and disulfide bonds, are located.[2]

Interaction with Keratin Amino Acids

Once inside the cortex, glyoxylic acid is the primary actor. Its aldehyde group can react with various nucleophilic sites on the amino acid residues of the keratin protein.[11] The most probable interactions include:

-

Formation of Hemiacetals and Acetals: The aldehyde group of glyoxylic acid can react with the hydroxyl groups of serine, threonine, and tyrosine residues in keratin to form hemiacetals. With the application of heat and subsequent dehydration, these can further react to form more stable acetal crosslinks.

-

Imine Formation: The aldehyde group can also react with the amino groups of lysine and arginine residues to form imines (Schiff bases).[11] This reaction is also driven by heat and dehydration.[11]

These newly formed temporary bonds act as "molecular splints," holding the keratin chains in a new, straightened conformation.[6]

Conformational Changes of Disulfide Bonds

While glyoxyloyl carbocysteine treatments do not cause a significant rupture of disulfide bonds, studies suggest they induce conformational changes in these crucial crosslinks.[2][11] Spectroscopic analyses have shown rearrangements in the secondary structure of keratin, with a shift from α-helical to β-sheet structures, and alterations in the geometry of the disulfide bridges.[2][11] This structural shift contributes to the overall straightening effect and can influence the mechanical properties of the hair fiber.[2]

The Critical Role of Heat

The application of high heat, typically with a flat iron at temperatures around 200-232°C (400-450°F), is a non-negotiable step in the process.[1][2][12] Heat serves multiple purposes:

-

Drives Dehydration Reactions: The formation of stable acetal and imine crosslinks from their hemiacetal and aminol precursors is a dehydration process, which is significantly accelerated by heat.[11]

-

Promotes Polymerization: At elevated temperatures, glyoxylic acid can polymerize, forming a film on the hair shaft that contributes to the smooth and shiny appearance of treated hair.[1][2]

-

Physically Sets the Hair: The heat, in conjunction with the tension applied by the flat iron, physically molds the hair into a straightened configuration while the new chemical bonds are being formed and solidified.

It is important to note a significant safety concern associated with the heating step. There is evidence that glyoxylic acid can thermally decompose at high temperatures to release formaldehyde, a known carcinogen.[3][7][12] While the levels may be lower than in traditional formaldehyde treatments, this remains a critical consideration for product safety and regulation.[12]

Diagram: Proposed Mechanism of Glyoxyloyl Carbocysteine on Keratin

Caption: A simplified workflow of the mechanism of action.

Spectroscopic and Microscopic Evidence of Keratin Modification

The structural and chemical changes induced by glyoxyloyl carbocysteine treatments have been investigated using various analytical techniques.

-

Raman and Infrared (IR) Spectroscopy: These techniques have been instrumental in demonstrating the rearrangements in the secondary structure of keratin, showing a decrease in α-helical content and an increase in β-sheet structures.[11] These studies have also provided evidence for conformational changes in disulfide bridges and the formation of imine bonds.[11] Furthermore, some studies have shown that treatments with glyoxyloyl systems can lead to a significant increase in cysteic acid residues, indicating some level of oxidation of the hair fibers.

-

Fluorescence Spectroscopy: Analysis of tryptophan fluorescence has shown that, similar to other straightening treatments, glyoxyloyl carbocysteine can lead to the degradation of this amino acid.

-

Scanning Electron Microscopy (SEM): SEM images have revealed that while the treatment can provide a smoother surface appearance due to the formation of a polymer film, it can also cause some damage to the hair surface.[11]

Table 1: Summary of Spectroscopic and Microscopic Findings

| Analytical Technique | Observation | Implication | Reference |

| Raman & IR Spectroscopy | - Rearrangement of keratin secondary structure (α-helix to β-sheet)- Conformational changes in disulfide bridges- Formation of imine bonds- Increase in cysteic acid residues | - Alteration of protein conformation- Change in hair's mechanical properties- Evidence of chemical reaction with amino acids- Oxidative damage | [11], |

| Fluorescence Spectroscopy | - Degradation of tryptophan | - Protein degradation | |

| Scanning Electron Microscopy | - Smoother hair surface- Some cuticle damage | - Film formation contributing to shine- Potential for hair weakening | ,[11] |

Experimental Protocols for Evaluation

To assess the efficacy and impact of glyoxyloyl carbocysteine-based hair treatments, a series of standardized experimental protocols are recommended.

Protocol for Hair Straightening Efficacy

Objective: To quantify the degree of hair straightening.

Materials:

-

Tresses of curly human hair

-

Glyoxyloyl carbocysteine-based treatment product

-

Clarifying shampoo

-

Blow dryer

-

Flat iron (with temperature control)

-

Image analysis software

Procedure:

-

Wash hair tresses twice with a clarifying shampoo to remove any residues.

-

Gently towel-dry the hair to about 80% dryness.

-

Measure and record the initial length of the curly hair tresses.

-

Apply the glyoxyloyl carbocysteine treatment evenly to the hair, ensuring complete saturation.

-

Allow the product to process according to the manufacturer's instructions (typically 20-40 minutes).

-

Blow-dry the hair completely straight.

-

Section the hair and flat iron each section at the recommended temperature (e.g., 232°C / 450°F), passing over each section multiple times.

-

Allow the hair to cool to room temperature.

-

Rinse the hair thoroughly and apply a neutralizing mask if recommended by the manufacturer.

-

Blow-dry the hair straight without tension.

-

Measure and record the final length of the straightened hair tresses.

-

Calculate the straightening rate using the formula: Straightening Rate (%) = ((Final Length - Initial Length) / Initial Length) * 100.

Protocol for Assessing Hair Fiber Integrity

Objective: To evaluate changes in the mechanical strength and protein content of the hair.

Materials:

-

Single hair fibers from treated and untreated tresses

-

Tensile strength tester

-

Microscope

-

Protein loss assay kit (e.g., BCA or Bradford)

Procedure:

A. Tensile Strength:

-

Mount a single hair fiber onto the tensile strength tester.

-

Apply a controlled force to the fiber until it breaks.

-

Record the force required for breakage (tensile strength) and the elongation at break.

-

Repeat for a statistically significant number of fibers from both treated and untreated groups.

-

Compare the mean tensile strength and elongation between the groups. A reduction in these values indicates hair damage.[10]

B. Protein Loss:

-

Weigh a known amount of hair from both treated and untreated groups.

-

Incubate the hair samples in a specific volume of an extraction buffer (e.g., alkaline solution) for a defined period to extract any soluble proteins.

-

Perform a protein quantification assay on the extraction buffer to determine the amount of protein lost from the hair.

-

Compare the protein loss per gram of hair between the treated and untreated groups. Increased protein loss suggests damage to the hair structure.[2]

Diagram: Experimental Workflow for Efficacy and Integrity Testing

Caption: A flowchart for evaluating treatment efficacy and hair integrity.

Conclusion

The mechanism of action of glyoxyloyl carbocysteine on keratin represents a significant shift away from the aggressive chemistry of traditional hair straightening methods. Its efficacy lies in a heat-driven process of forming temporary crosslinks within the hair cortex, leading to a semi-permanent realignment of the hair fibers without extensive disulfide bond cleavage. While it offers a safer profile compared to formaldehyde-based treatments, concerns regarding the thermal decomposition of glyoxylic acid and potential for hair damage necessitate continued research and careful formulation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these treatments, enabling the development of even safer and more effective products for the future of hair care.

References

-

Carbocysteine - The Hair Movement. (2022-02-18). [Link]

-

George NM et al. (2021). What do we need to know about hair straightening?. International Journal of Research in Dermatology, 7(5), 748-752. [Link]

-

Alise Hair. Carbo System Progressive Brush Carbocysteine Hair Straightening 1L. [Link]

-

Aqua-natural GC-S. Glyoxyloyl Carbocysteine/Oxoacetamide carbocysteine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Formaldehyde-Free Hair Straighteners: Glyoxyloyl Carbocysteine Explained. [Link]

-

INCI Beauty. CARBOCYSTEINE - Ingredient. [Link]

-

ALISADO JAPONÉS. What is Carbocysteine smoothing?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Glyoxyloyl Carbocysteine: The Key to Safer, Smoother Hair Treatments. [Link]

-

Dias, T. C. D. S., Baby, A. R., & Kaneko, T. M. (2023). Impact of Acid (”Progressive Brush”) and Alkaline Straightening on the Hair Fiber: Differential Effects on the Cuticle and Cortex Properties. Skinmed, 21(1), 21–27. [Link]

-

I Read Labels for You. (2023, March 23). Permanent Hair Straightening: Read This First!. [Link]

-

Draelos, Z. D. (2025, April 21). Keratin Hair Treatments and Formaldehyde Exposure. Dermatology Times. [Link]

- Google Patents. (2016). US20160058683A1 - Hair-Straightening Compositions and Methods.

- Google Patents. (2013). DE102013225916A1 - Hair straightening with carbocysteine.

-

Picon, F. C., Albarici, V. C., Terci, D., Terci, D., Longo, V., Longo, E., & Pinheiro, A. S. (2013). Spectroscopic Analysis of Microstructure and Protein Degradation of Human Hair Caused by New Hair Straightening Systems. H3Lab Magazine. [Link]

-

Boga, C., Taddei, P., Micheletti, G., Zanna, S., & Ballarin, B. (2014). Formaldehyde replacement with glyoxylic acid in semipermanent hair straightening: A new and multidisciplinary investigation. International journal of cosmetic science, 36(5), 459–470. [Link]

-

Al-Ghotani, S., Al-Muhanna, A., Al-Amro, S., & Al-Zunaitan, M. (2022). Acute Kidney Injury following Exposure to Formaldehyde-Free Hair-Straightening Products. Case reports in nephrology and dialysis, 12(2), 112–116. [Link]

-

sevi haircare + skincare. (2024, May 27). Beyond the Label: Unveiling the Truth About Formaldehyde-Free Hair Smoothing Products. [Link]

-

De Vooght-Johnson, R. (2023, January 13). Get your hair straight. Wiley Analytical Science. [Link]

-

Gavazzoni Dias, M. F. R. (2021). Effects of chemical straighteners on the hair shaft and scalp. Anais brasileiros de dermatologia, 96(6), 716–722. [Link]

-

BeautyIsUp. (2018, January 14). What is Keratin Treatment (or – Why Mummies have straight hair?). [Link]

Sources

- 1. ijord.com [ijord.com]

- 2. Impact of Acid (”Progressive Brush”) and Alkaline Straightening on the Hair Fiber: Differential Effects on the Cuticle and Cortex Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ireadlabelsforyou.com [ireadlabelsforyou.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 首页 [baischem.com]

- 7. Acute Kidney Injury following Exposure to Formaldehyde-Free Hair-Straightening Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thehairmovement.com [thehairmovement.com]

- 9. dermatologytimes.com [dermatologytimes.com]

- 10. Effects of chemical straighteners on the hair shaft and scalp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hairbytatiana.us [hairbytatiana.us]

An In-Depth Technical Guide on the Physicochemical Properties of Glyoxyloyl Carbocysteine and Its Derivatives

Introduction: Defining "Glyoxyloyl Carbocysteine" in a Research Context

The term "glyoxyloyl carbocysteine" does not correspond to a standard, well-documented chemical entity in publicly available scientific literature. It is likely a novel compound, a reaction intermediate, or a conceptual molecule of interest in the fields of drug development or cosmetology. This guide, therefore, addresses the topic from a research and development perspective. It presumes that "glyoxyloyl carbocysteine" refers to a derivative of S-carboxymethyl-L-cysteine (carbocysteine) where a glyoxyloyl group (CHO-CO-) is attached, likely forming an amide with the free amine of carbocysteine.

Given the novelty of this compound, this whitepaper will provide a foundational understanding based on the known properties of its constituent parts—carbocysteine and the glyoxyloyl moiety. It will then outline a comprehensive, field-proven strategy for the full physicochemical characterization of this, or any, novel compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and trustworthy data essential for any research or development pipeline.

Part 1: Theoretical Physicochemical Profile

Before embarking on empirical testing, a theoretical profile can be constructed based on the parent molecule, carbocysteine. This predictive approach is crucial for anticipating analytical challenges and designing appropriate experimental parameters.

Carbocysteine is a mucolytic agent with two carboxylic acid groups and one secondary amine. Its established physicochemical properties provide a baseline for understanding how the addition of a glyoxyloyl group might alter its behavior.

Table 1: Comparison of Known Properties of Carbocysteine and Predicted Effects of Glyoxyloyl Moiety

| Property | Carbocysteine (Known) | Predicted Impact of Glyoxyloyl Group Addition | Rationale for Prediction |

| Molecular Weight | 179.19 g/mol | Increase | Addition of the C2HO2 group. |

| pKa | pKa1 ~2.2 (first carboxyl), pKa2 ~4.5 (second carboxyl), pKa3 ~9.5 (amine) | Elimination of amine pKa, potential shift in carboxyl pKa values | The amine is likely converted to an amide, which is not basic. The electron-withdrawing nature of the glyoxyloyl group could slightly lower the pKa of the adjacent carboxyl group. |

| Solubility | Sparingly soluble in water; insoluble in ethanol and ether. | Likely increased polarity and potential for hydrogen bonding may alter water solubility. | The aldehyde and ketone functionalities of the glyoxyloyl group introduce new polar sites. |

| LogP (Octanol-Water Partition Coefficient) | -3.3 (predicted) | Expected to remain low, indicating high hydrophilicity. | While the molecule is larger, the addition of polar functional groups is unlikely to significantly increase its lipophilicity. |

| Melting Point | Decomposes at ~205-209 °C | Expected to be different; likely a distinct melting or decomposition point. | Altered crystal lattice structure due to significant molecular modification. |

| UV-Vis Absorbance | No significant chromophore | Introduction of a carbonyl group may result in a weak n→π* transition in the UV region. | The glyoxyloyl moiety contains a ketone, which is a weak chromophore. |

Part 2: A Strategic Framework for Empirical Characterization

The following sections detail a logical and robust workflow for the complete physicochemical characterization of a novel compound like glyoxyloyl carbocysteine. This framework is designed to ensure data integrity and provide a comprehensive understanding of the molecule's behavior.

Structural Confirmation and Purity Assessment

The first and most critical step is to confirm the chemical structure and assess the purity of the synthesized compound. This is the foundation upon which all other data rests.

Experimental Workflow:

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to elucidate the detailed chemical structure, confirming the connectivity of the glyoxyloyl group to the carbocysteine backbone. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Key vibrational bands to look for would include the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and the aldehyde C-H stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A validated, stability-indicating HPLC method should be developed using a suitable column (e.g., C18) and mobile phase. Purity is typically assessed by measuring the area percentage of the main peak.

Diagram 1: Workflow for Structural Elucidation and Purity

Caption: Workflow for structural confirmation and purity assessment.

Determination of Fundamental Physicochemical Properties

Once the structure and purity are confirmed, the core physicochemical properties can be determined.

The ionization constant (pKa) is critical as it influences solubility, absorption, and formulation strategies.

Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water. If solubility is an issue, a co-solvent like methanol can be used, but pKa values will be apparent (pKa app).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C).

-

Titrant Addition: Titrate the solution with a standardized solution of 0.1 M HCl to protonate all ionizable groups fully. Then, titrate with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot can be used to accurately determine the equivalence points.

Solubility is a key determinant of bioavailability and formulation feasibility.

Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the compound to vials containing a buffer of known pH (e.g., pH 2.0, 4.5, 6.8, 7.4) to cover the physiological range.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) until equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using the previously developed HPLC method.

Diagram 2: Experimental Workflow for pKa and Solubility

Caption: Parallel workflows for determining pKa and aqueous solubility.

Lipophilicity is a crucial parameter for predicting membrane permeability and absorption.

Protocol: Shake-Flask Method for LogP/LogD

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer of a specific pH (e.g., 7.4 for LogD). The two phases must be pre-saturated with each other.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Equilibration: Add an equal volume of n-octanol, and shake the mixture vigorously for a set time (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and the octanol phases using HPLC.

-

Calculation:

-

LogP (for the neutral species): LogP = log([Compound]octanol / [Compound]water)

-

LogD (at a specific pH): LogD = log([Compound]octanol / [Compound]water)

-

Solid-State Characterization

The solid-state properties of a compound are critical for manufacturing, stability, and dissolution.

-

Differential Scanning Calorimetry (DSC): To determine the melting point, heat of fusion, and detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and identify decomposition temperatures.

-

X-Ray Powder Diffraction (XRPD): To analyze the crystallinity of the material. A sharp, defined pattern indicates a crystalline solid, while a broad halo suggests an amorphous form.

Part 3: Stability Assessment

A comprehensive stability profile is non-negotiable for any compound in development.

Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solution at 60 °C

-

Photolytic: Exposure to UV/Vis light as per ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using the developed HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV spectra of any degradation products.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.

Conclusion

The physicochemical characterization of a novel entity such as glyoxyloyl carbocysteine is a systematic, multi-faceted process. It begins with the unambiguous confirmation of the molecule's identity and purity, followed by a meticulous investigation of its fundamental properties—pKa, solubility, and lipophilicity. Finally, a thorough understanding of its solid-state behavior and stability profile provides the necessary foundation for any further development, be it for pharmaceutical or other applications. The protocols and workflows outlined in this guide represent an industry-standard approach to generating the robust, reliable data required for informed decision-making in a scientific research and development setting.

References

- O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., p. 305. (Note: This is a general reference for Carbocysteine, as a direct URL is not applicable for a physical book.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11956, Carbocysteine. Retrieved from [Link].

Glyoxyloyl Carbocysteine: A Technical Guide for Cosmetic Science Professionals

<

An In-depth Examination of its Application, Mechanism, and Safety in Hair Care Formulations

Introduction

Glyoxyloyl carbocysteine, identified by the CAS number 1268868-51-4, has emerged as a significant ingredient in the cosmetic industry, particularly in the realm of hair care.[1] It is a chemical compound derived from the reaction of glyoxylic acid with carbocysteine, a derivative of the amino acid cysteine.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core aspects of glyoxyloyl carbocysteine, including its chemical properties, proposed mechanism of action in hair straightening, and safety considerations.

Often used in combination with glyoxyloyl keratin amino acids, this ingredient is a key component in many "formaldehyde-free" hair straightening and smoothing treatments.[3][4] These formulations are positioned as alternatives to traditional hair relaxers that contain formaldehyde or its precursors, which have raised health concerns.[5][6]

Chemical and Physical Properties

Glyoxyloyl carbocysteine is the product of a condensation reaction between glyoxylic acid and carbocysteine.[7] Its chemical structure allows it to interact with the keratin proteins in the hair shaft.[1] It is typically supplied as an aqueous solution for incorporation into cosmetic formulations.[8]

| Property | Value | Source |

| CAS Number | 1268868-51-4 | [1] |

| Molecular Formula | C7H9NO6S | [7] |

| Molecular Weight | 235.22 g/mol | [1] |

| Appearance | Varies depending on the formulation | N/A |

| Solubility | Soluble in water | [2] |

Mechanism of Action in Hair Straightening

The primary application of glyoxyloyl carbocysteine is in hair straightening and smoothing treatments.[9][10] Unlike traditional relaxers that permanently break the disulfide bonds in keratin, glyoxyloyl carbocysteine is believed to work through a different, less aggressive mechanism. The proposed mechanism involves the interaction of the glyoxylic acid component with the hair's keratin structure under the influence of heat from a flat iron.[9][11]

The process is thought to involve the following steps:

-

Penetration: The formulation, containing glyoxyloyl carbocysteine, is applied to the hair and penetrates the cuticle to reach the cortex.

-

Interaction with Keratin: The glyoxyloyl group interacts with the amino acid residues of the keratin protein. It is proposed that it forms temporary cross-links within the keratin structure, altering the hair's natural curl pattern.[2]

-

Heat Application: The application of heat from a flat iron is a critical step. The high temperature facilitates the reaction and helps to "set" the hair in its new, straightened configuration.[9][11] This process is thought to create a biopolymerized structure within the hair shaft, leading to a smoother, straighter appearance.[11]

This mechanism is considered less damaging than the breaking of disulfide bonds, as it provides a semi-permanent effect that gradually wears off over several weeks.[2]

Safety and Regulatory Considerations

While often marketed as a safer alternative to formaldehyde-based treatments, the safety of glyoxyloyl carbocysteine has been a subject of discussion. A primary concern is the potential for glyoxylic acid, a component of glyoxyloyl carbocysteine, to release formaldehyde when heated to the high temperatures of a flat iron.[3][12]

Furthermore, there have been case reports of acute kidney injury following the use of hair-straightening products containing glyoxylic acid derivatives.[12] It is hypothesized that glyoxylic acid can be metabolized to oxalate, which can then precipitate in the kidneys and cause damage.[12]

Safety data sheets for glyoxyloyl carbocysteine indicate that it can cause skin irritation and sensitization, as well as serious eye damage.[13][14] Therefore, proper handling and use of personal protective equipment are essential when formulating and applying products containing this ingredient.

Regulatory bodies in some regions have started to scrutinize ingredients that may release formaldehyde. For instance, the US Food and Drug Administration (FDA) has moved towards banning formaldehyde and formaldehyde-releasing chemicals in hair straightening products.[5][6]

Experimental Protocols for Efficacy and Safety Assessment

To rigorously evaluate the performance and safety of formulations containing glyoxyloyl carbocysteine, a series of standardized experimental protocols should be employed.

Protocol 1: Evaluation of Hair Straightening Efficacy

Objective: To quantify the degree of hair straightening and longevity of the effect.

Methodology:

-

Tress Selection: Use standardized curly hair tresses (e.g., from a single donor, with a consistent curl type).

-

Baseline Measurement: Capture high-resolution images of the untreated tresses and quantify the curl pattern using image analysis software.

-

Treatment Application: Apply the test formulation containing glyoxyloyl carbocysteine according to a standardized protocol, including specified product amount, processing time, and flat iron temperature and passes.

-

Post-Treatment Measurement: Capture images of the treated tresses and quantify the new, straightened configuration.

-

Durability Assessment: Subject the treated tresses to a series of standardized wash and dry cycles (e.g., using a standard shampoo and conditioner).

-

Re-evaluation: After a predetermined number of wash cycles (e.g., 5, 10, 15), recapture images and quantify any reversion to the curly state.

-

Data Analysis: Compare the curl pattern measurements before and after treatment, and throughout the wash cycles, to determine the initial straightening efficacy and the durability of the effect.

Protocol 2: Analysis of Formaldehyde Release

Objective: To determine if and to what extent formaldehyde is released during the heat application step.

Methodology:

-

Sample Preparation: Treat a standardized hair tress with the glyoxyloyl carbocysteine formulation.

-

Controlled Environment: Place the treated tress in a sealed chamber with controlled airflow.

-

Heating: Use a calibrated flat iron to heat the tress to the temperatures specified in the product's instructions for use.

-

Air Sampling: Draw a known volume of air from the chamber through a sorbent tube suitable for capturing aldehydes (e.g., DNPH-coated silica).

-

Chemical Analysis: Elute the captured aldehydes from the sorbent tube and analyze the eluate using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of formaldehyde-DNPH derivative.

-

Calculation: Based on the volume of air sampled and the amount of formaldehyde detected, calculate the concentration of formaldehyde released.

Conclusion

Glyoxyloyl carbocysteine represents a significant advancement in hair straightening technology, offering an alternative to formaldehyde-based products. Its proposed mechanism of action, which involves the temporary cross-linking of keratin fibers, results in a semi-permanent straightening effect. However, concerns regarding the potential for formaldehyde release upon heating and the possible nephrotoxic effects of its metabolites necessitate thorough safety assessments. For researchers and formulators, a deep understanding of its chemical properties, mechanism, and potential risks is crucial for the development of safe and effective hair care products. Continued research and adherence to rigorous testing protocols will be vital in ensuring the responsible use of this innovative ingredient.

References

-

COSMILE Europe. (n.d.). GLYOXYLOYL KERATIN AMINO ACIDS – Ingredient. Retrieved from [Link]

-

Journal of Pakistan Association of Dermatologists. (n.d.). What do we need to know about hair straightening? Retrieved from [Link]

-

Hindustan Times. (2024, January 13). Alternatives to use in place of formaldehyde. Retrieved from [Link]

-

Cosmetic Raw Material Supplier. (n.d.). Glyoxyloyl Carbocysteine: The Key to Safer, Smoother Hair Treatments. Retrieved from [Link]

-

I Read Labels For You. (2023, March 23). Permanent Hair Straightening: Read This First! Retrieved from [Link]

-

INCI Beauty. (n.d.). GLYOXYLOYL KERATIN AMINO ACIDS - Ingredient. Retrieved from [Link]

-

Gavazzoni Dias, M. F. R. (2021). Straight to the Point: What Do We Know So Far on Hair Straightening? Skin Appendage Disorders, 7(4), 257-263. Retrieved from [Link]

-

Magic Sleek. (2025, June 12). Ultimate Guide to Formaldehyde-Free Keratin Treatment. Retrieved from [Link]

-

The Financial Express. (2024, January 13). Alternatives to formaldehyde for safe hair care. Retrieved from [Link]

-

Magic Sleek. (2022, March 31). The Best Formaldehyde-Free Keratin Alternatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glyoxyloyl carbocysteine. PubChem Compound Database. Retrieved from [Link]

-

Dermatology Times. (2025, April 21). Keratin Hair Treatments and Formaldehyde Exposure. Retrieved from [Link]

-

Floractive Profissional. (2024, November 12). What's the Best Alternative to Keratin Hair Treatment? Retrieved from [Link]

-

INCIDecoder. (n.d.). Glyoxyloyl Keratin Amino Acids (with Product List). Retrieved from [Link]

-

GLYOXYLOYL CARBOCYSTEINE (50%). (n.d.). Retrieved from [Link]

-

Bais Chemical Technology. (n.d.). Aqua-natural GC-S. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1268868-51-4,Glyoxyloyl carbocysteine. Retrieved from [Link]

-

Brazil-Prof. (2019, December 9). Safety Assessment Report. Retrieved from [Link]

-

ResearchGate. (2013, August 23). What are the reaction conditions for Glyoxyloyl Carbocysteine formation? Retrieved from [Link]

-

LinkedIn. (2024, May 27). Beyond the Label: Unveiling the Truth About Formaldehyde-Free Hair Smoothing Products. Retrieved from [Link]

-

INCI Beauty. (n.d.). GLYOXYLOYL CARBOCYSTEINE - Ingredient. Retrieved from [Link]

-

Al-Ghamdi, A. A., Al-Otaibi, K. M., Al-Suwaida, A. K., & Al-Harbi, A. S. (2021). Acute Kidney Injury following Exposure to Formaldehyde-Free Hair-Straightening Products. Case Reports in Nephrology and Dialysis, 11(2), 225-230. Retrieved from [Link]

- Google Patents. (n.d.). US20160058683A1 - Hair-Straightening Compositions and Methods.

Sources

- 1. Cas 1268868-51-4,Glyoxyloyl carbocysteine | lookchem [lookchem.com]

- 2. 首页 [baischem.com]

- 3. ireadlabelsforyou.com [ireadlabelsforyou.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. hindustantimes.com [hindustantimes.com]

- 6. Alternatives to formaldehyde for safe hair care | The Financial Express [thefinancialexpress.com.bd]

- 7. Buy Glyoxyloyl carbocysteine | 1268868-51-4 [smolecule.com]

- 8. Glyoxyloyl Carbocysteine factory, Buy good quality Glyoxyloyl Carbocysteine Products from China [shouyiresearch.com]

- 9. ijord.com [ijord.com]

- 10. incibeauty.com [incibeauty.com]

- 11. Straight to the Point: What Do We Know So Far on Hair Straightening? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Kidney Injury following Exposure to Formaldehyde-Free Hair-Straightening Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Glyoxyloyl carbocysteine | C7H9NO6S | CID 71587967 - PubChem [pubchem.ncbi.nlm.nih.gov]

"synthesis of glyoxyloyl carbocysteine from glyoxylic acid and carbocysteine"

A Comprehensive Technical Guide to the Synthesis of Glyoxyloyl Carbocysteine

This document provides an in-depth technical exploration of the synthesis of glyoxyloyl carbocysteine, a compound of significant interest in the cosmetic and pharmaceutical industries. This guide is tailored for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying chemical principles, a robust experimental protocol, and methods for characterization and analysis.

Introduction: The Significance of Glyoxyloyl Carbocysteine

Glyoxyloyl carbocysteine, with the IUPAC name (2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid, is a derivative formed from the amino acid carbocysteine and glyoxylic acid.[1][2] Its primary application is found in advanced hair care formulations, particularly for semi-permanent hair straightening, where it serves as a safer alternative to formaldehyde-based products.[1][3][4] The molecule's ability to interact with keratin alters the hair's structure, reducing curl and enhancing smoothness without breaking the disulfide bonds, as seen with traditional relaxers.[5]

This guide elucidates the synthesis of this compound through the condensation reaction of glyoxylic acid and carbocysteine, providing a foundational understanding for process optimization, scale-up, and quality control.

Reaction Principles and Mechanism

The synthesis of glyoxyloyl carbocysteine is fundamentally a condensation reaction. The process involves the covalent coupling of glyoxylic acid and carbocysteine (also known as S-carboxymethylcysteine).

The Core Mechanism:

The reaction proceeds via a nucleophilic attack by the sulfur atom of the thiol group in carbocysteine on the electrophilic carbonyl carbon of glyoxylic acid.[1] This interaction leads to the formation of a thioester linkage, covalently bonding the glyoxyloyl group to the carbocysteine molecule.[1]

The overall reaction can be represented as: Glyoxylic Acid + Carbocysteine → Glyoxyloyl Carbocysteine + H₂O [1]

Causality of Reaction Conditions:

-

pH Control: The reaction is most favorable under controlled, typically acidic, pH conditions.[1] Acidic environments protonate the carbonyl oxygen of glyoxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the thiol group of carbocysteine. This directed reactivity is crucial for maximizing the yield of the desired product while minimizing potential side reactions.[1]

-

Catalysis: Acid catalysts can be employed to further promote the condensation reaction by activating the carbonyl group.[1]

-

Temperature: The process may require controlled heating to achieve optimal reaction rates and yields. However, excessive temperatures should be avoided to prevent the degradation of reactants and the final product.[1]

Caption: Fig. 1: Overall reaction scheme for the synthesis of Glyoxyloyl Carbocysteine.

Detailed Experimental Protocol

This protocol outlines a self-validating laboratory-scale synthesis of glyoxyloyl carbocysteine. The steps are designed to ensure reproducibility and high purity of the final product.

Materials and Reagents:

-

Glyoxylic Acid (≥98% purity)

-

Carbocysteine (L-form, ≥99% purity)

-

Deionized Water

-

Hydrochloric Acid (HCl) for pH adjustment

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Ethyl Acetate (for extraction/purification)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, pH meter, and rotary evaporator.

Step-by-Step Methodology:

-

Reactant Preparation:

-

Prepare a 1M aqueous solution of Carbocysteine. In a 250 mL beaker, dissolve the calculated mass of Carbocysteine in deionized water with gentle stirring.

-

Prepare a 1.2M aqueous solution of Glyoxylic Acid.

-

-

Reaction Setup:

-

Transfer the Carbocysteine solution to a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe.

-

Place the flask in a water bath on a magnetic stirrer hotplate.

-

Begin stirring the solution and adjust the initial pH to approximately 4.0-4.5 using dilute HCl.

-

-

Condensation Reaction:

-

Slowly add the Glyoxylic Acid solution to the stirring Carbocysteine solution via the dropping funnel over a period of 30-45 minutes.

-

Maintain the reaction temperature at a controlled level, for instance, between 40-50°C.[1]

-

Continuously monitor the pH. The addition of glyoxylic acid will lower the pH; maintain it within the 4.0-4.5 range by adding dilute NaOH as needed.

-

-

Reaction Monitoring & Completion:

-

Allow the reaction to proceed for 2-4 hours after the addition is complete.

-

The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials.[6][7]

-

-

Product Isolation and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product may be isolated by solvent extraction. Transfer the reaction mixture to a separatory funnel and extract several times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude glyoxyloyl carbocysteine.

-

For further purification, techniques such as recrystallization or column chromatography can be employed to remove unreacted starting materials and by-products.[1]

-

-

Drying and Storage:

-

Dry the purified product under a vacuum to remove any residual solvent.

-

Store the final compound in a cool, dry, and dark place to prevent degradation. The compound is stable at 25°C but can degrade at elevated temperatures.[1]

-

Caption: Fig. 2: A step-by-step workflow for the synthesis and purification of Glyoxyloyl Carbocysteine.

Characterization and Analytical Validation

To ensure the identity, purity, and quality of the synthesized glyoxyloyl carbocysteine, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is essential for assessing the purity of the final product and quantifying any unreacted starting materials or by-products.[6][8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound (235.22 g/mol ).[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the exact chemical structure and confirming the formation of the thioester bond.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the carbonyl groups (C=O), hydroxyl groups (O-H), and the N-H amide bond.

Summary of Physicochemical Properties

The following table summarizes key quantitative data and properties of glyoxyloyl carbocysteine.

| Property | Value | Reference |

| IUPAC Name | (2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid | [1][2] |

| Molecular Formula | C₇H₉NO₆S | [1][2] |

| Molecular Weight | 235.22 g/mol | [1][2] |

| CAS Number | 1268868-51-4 | [1][2] |

| Predicted pKa | 2.79 ± 0.10 | [1] |

Safety, Handling, and Hazard Considerations

As a responsible scientist, adherence to safety protocols is paramount. Glyoxyloyl carbocysteine has specific GHS hazard classifications that must be respected.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

-

ResearchGate. (2013). What are the reaction conditions for Glyoxyloyl Carbocysteine formation? ResearchGate. Retrieved from [Link]

-

Zeng, J., & Davies, M. J. (2005). Cysteine Mediated Formation of N-ε -Carboxymethyllysine (CML) on Proteins. ResearchGate. Retrieved from [Link]

-

Zeng, J., & Davies, M. J. (2005). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Chemical research in toxicology, 18(8), 1232–1241. Retrieved from [Link]

- Google Patents. (n.d.). US10251854B2 - S-(carboxymethyl)-cysteine pharmaceutical compound and preparation method and use thereof. Google Patents.

-

ResearchGate. (n.d.). Structure and proposed mechanisms of formation of S(carboxymethyl )cysteine (CMC) and N e -(carboxymethyl)lysine (CML). ResearchGate. Retrieved from [Link]

-

Saito, T., et al. (2018). Controlled Formation of Carboxymethyllysine in Bone Matrix through Designed Glycation Reaction. JBMR plus, 2(5), 283–293. Retrieved from [Link]

- Google Patents. (n.d.). DE102013225916A1 - Hair straightening with carbocysteine. Google Patents.

-

Boga, C., et al. (2019). Formaldehyde replacement with glyoxylic acid in semipermanent hair straightening: A new and multidisciplinary investigation. Request PDF. Retrieved from [Link]

-

ResearchGate. (2008). Action of Thioglycolic Acid and L-Cysteine to Disulfide Cross-Links in Hair Fibers during Permanent Waving Treatment. ResearchGate. Retrieved from [Link]

-

Rao, N. A., & Ramakrishnan, T. (1962). The interaction of glyoxylate with cysteine and its application to the assay of isocitritase and of transaminases involving glyoxylate. Biochimica et biophysica acta, 58, 262–265. Retrieved from [Link]

-

Aqua-natural. (n.d.). Aqua-natural GC-S. Aqua-natural. Retrieved from [Link]

-

Wikipedia. (n.d.). Glyoxylic acid. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glyoxyloyl carbocysteine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2015086734A1 - Compositions and methods for simultaneous reshaping and direct coloring of hair. Google Patents.

-

ResearchGate. (n.d.). The reaction of L-cysteine, L-cysteine hydrochloride and glutathione with arsonolipids (2,3-diacyloxypropylarsonic acids) and their arsenoso derivatives. Request PDF. Retrieved from [Link]

-

Gupta, A., & Robinson, D. H. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of pharmaceutical sciences, 93(8), 2091–2101. Retrieved from [Link]

-

Semantic Scholar. (2004). Determination of S-Carboxymethyl-L-Cysteine, Methylparaben and their Degradation Products in Syrup Preparations. Semantic Scholar. Retrieved from [Link]

-

Rele, R. V., & Mali, R. G. (2010). Reversed Phase High-Pressure Liquid Chromatography Techniquefor Determination of Carbocisteine from Pharmaceutical Formulation. Journal of Chemical and Pharmaceutical Research, 2(4), 24-30. Retrieved from [Link]

Sources

- 1. Buy Glyoxyloyl carbocysteine | 1268868-51-4 [smolecule.com]

- 2. Glyoxyloyl carbocysteine | C7H9NO6S | CID 71587967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 5. 首页 [baischem.com]

- 6. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of S-Carboxymethyl-L-Cysteine, Methylparaben and their Degradation Products in Syrup Preparations | Semantic Scholar [semanticscholar.org]

- 8. jocpr.com [jocpr.com]

"spectroscopic analysis of glyoxyloyl carbocysteine (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Analysis of Glyoxyloyl Carbocysteine

Introduction: Elucidating the Molecular Identity of a Novel Thioether

Glyoxyloyl carbocysteine is a complex organic molecule synthesized through the condensation reaction between carbocysteine (S-carboxymethyl-L-cysteine) and glyoxylic acid.[1] This reaction typically involves the formation of a new bond at the thiol group of carbocysteine, linking the two parent molecules.[1][2] The resulting compound, with the molecular formula C₇H₉NO₆S and a molecular weight of 235.21 Daltons, has found applications in fields such as cosmetics, particularly in hair care formulations where it interacts with keratin.[1][3][4]

For researchers and developers, rigorous confirmation of the molecular structure is a prerequisite for any further application. A multi-pronged spectroscopic approach is not merely best practice; it is essential for ensuring scientific integrity. This guide provides a detailed framework for the comprehensive analysis of glyoxyloyl carbocysteine using three core analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices, provide validated protocols, and detail the interpretation of the resulting spectral data.

Caption: Synthesis pathway of Glyoxyloyl Carbocysteine.

Mass Spectrometry: The Definitive Molecular Weight Confirmation

Expertise & Experience: Why Mass Spectrometry is the First Step

Mass spectrometry is the foundational analysis for any newly synthesized compound. Its primary role is to provide an exact molecular weight, offering the most direct and unambiguous confirmation that the desired reaction has occurred. For a molecule like glyoxyloyl carbocysteine, which is polar and non-volatile, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that brings molecules into the gas phase as intact, charged ions with minimal fragmentation, making it ideal for determining the mass of the parent molecule.[5] Coupling liquid chromatography with mass spectrometry (LC-MS) further allows for the separation of the target compound from unreacted starting materials or by-products before mass analysis.[5][6]

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Dissolve 1 mg of the synthesized glyoxyloyl carbocysteine in 1 mL of a suitable solvent system (e.g., 50:50 water/acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 1-10 µg/mL.

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column suitable for polar analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% B to 95% B over 15 minutes is a robust starting point.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive. The presence of a basic nitrogen atom (the amine) and acidic protons makes positive ion mode ([M+H]⁺) highly effective.

-

Scan Range: Set the mass analyzer to scan a range of 100-500 m/z.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor for the specific m/z of the expected protonated molecule.[5]

-

Data Interpretation & Expected Results

The primary goal is to identify the protonated molecular ion, [M+H]⁺. Given the molecular weight of 235.21 Da[1], the expected mass-to-charge ratio (m/z) will be approximately 236.22. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) can confirm the elemental composition by providing a highly accurate mass measurement.

| Ion Species | Theoretical m/z | Rationale |

| [M+H]⁺ | 236.217 | Protonated parent molecule. This is the key confirmation signal. |

| [M+Na]⁺ | 258.199 | Sodium adduct, commonly observed with ESI. |

| [M-H₂O+H]⁺ | 218.206 | Loss of a water molecule from the protonated parent. |

| [M-COOH+H]⁺ | 192.228 | Loss of a carboxylic acid group (decarboxylation). |

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

Expertise & Experience: The Rationale for IR Analysis

While MS confirms the final mass, it provides limited information about the specific arrangement of atoms. IR spectroscopy excels at identifying functional groups within a molecule. In the context of the glyoxyloyl carbocysteine synthesis, IR serves a critical, self-validating purpose: it not only confirms the presence of expected functional groups in the product but also verifies the disappearance of key functional groups from the reactants. The most telling piece of evidence is the absence of the thiol (S-H) stretch from the carbocysteine starting material, which directly proves that the reaction occurred at the sulfur atom.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, solid glyoxyloyl carbocysteine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scan Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.

Data Interpretation & Expected Results

The comparison between the spectra of the starting materials (carbocysteine and glyoxylic acid) and the final product is crucial.

| Wavenumber (cm⁻¹) | Functional Group | Interpretation & Significance |

| ~2550 cm⁻¹ | S-H Stretch | This peak should be ABSENT in the final product. Its presence in the carbocysteine starting material and absence in the product is the strongest IR evidence of a successful reaction at the thiol group.[7][8][9] |

| 3300-2500 cm⁻¹ | O-H Stretch (Carboxylic Acid) | A very broad absorption, characteristic of the hydrogen-bonded O-H in the carboxylic acid groups. |

| 3200-3000 cm⁻¹ | N-H Stretch | Stretching vibration from the amine/ammonium group. |

| ~1730-1700 cm⁻¹ | C=O Stretch (Carboxylic Acid/Carbonyl) | A strong, sharp absorption corresponding to the carbonyls of the three carboxylic acid groups and the glyoxyloyl carbonyl. This region may show multiple or broadened peaks. |

| ~1640-1550 cm⁻¹ | N-H Bend / COO⁻ Stretch | Bending vibration of the amine group and the asymmetric stretch of any deprotonated carboxylate groups. |

| ~1250-1000 cm⁻¹ | C-O Stretch | Stretching vibrations from the carboxylic acid and alcohol functionalities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: Why NMR is the Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed picture of a molecule's covalent framework. By mapping the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, it allows for the unambiguous determination of atomic connectivity. For glyoxyloyl carbocysteine, NMR is used to confirm that the glyoxyloyl group has attached to the sulfur atom of carbocysteine and to assign the structure of the resulting adduct. The choice of a deuterated solvent is critical; Deuterium Oxide (D₂O) is an excellent choice as the compound is expected to be water-soluble, though it will result in the exchange and disappearance of signals from -OH and -NH protons.[10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of glyoxyloyl carbocysteine in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The number of scans will depend on the sample concentration (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more).

-

-

2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign which protons are attached to which carbons, confirming the overall structure.

Sources

- 1. Buy Glyoxyloyl carbocysteine | 1268868-51-4 [smolecule.com]

- 2. The interaction of glyoxylate with cysteine and its application to the assay of isocitritase and of transaminases involving glyoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 首页 [baischem.com]

- 5. Quantification of S-carboxymethyl-(R)-cysteine in human plasma by high-performance ion-exchange liquid chromatography/atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of Glyoxyloyl Carbocysteine for Pharmaceutical and Cosmetic Applications

Abstract

Glyoxyloyl carbocysteine, a compound synthesized from the reaction of glyoxylic acid and carbocysteine, is gaining significant attention in both pharmaceutical and cosmetic industries.[1][2][3] Its utility, however, is fundamentally governed by its physicochemical properties, most notably its solubility and stability in various solvent systems. This technical guide provides an in-depth analysis of these critical parameters. We will explore the molecular characteristics that dictate its solubility profile, present a systematic approach to solubility determination, and delve into the factors influencing its chemical stability. This document is intended for researchers, formulation scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental protocols to ensure the optimal performance and shelf-life of formulations containing glyoxyloyl carbocysteine.

Introduction to Glyoxyloyl Carbocysteine

Chemical Identity and Physicochemical Properties

Glyoxyloyl carbocysteine (CAS 1268868-51-4) is a derivative of the amino acid carbocysteine, characterized by the attachment of a glyoxyloyl group.[1][4] Its molecular structure, featuring multiple carboxylic acid groups, an amide bond, and a thioether linkage, results in a highly polar molecule.[1] This inherent polarity is a primary determinant of its behavior in different solvents.

Key computed physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₆S | [1][4] |

| Molecular Weight | 235.22 g/mol | [3][4] |

| pKa (strongest acidic) | 2.79 ± 0.10 | [1] |

| Polar Surface Area | 146.07 Ų | [1] |

| log Kow (Octanol-Water Partition Coefficient) | -3.76 (calculated) | [1] |

The low pKa value indicates strong acidic properties, while the highly negative log Kow confirms its hydrophilic nature.[1] These parameters are crucial for predicting its solubility and guiding the selection of appropriate solvent systems for formulation.

Significance in Formulation Development

In the cosmetic field, glyoxyloyl carbocysteine is primarily used in hair care formulations, particularly for straightening and smoothing treatments.[1][2][3] Its mechanism involves reacting with the keratin in hair to alter its structure without breaking disulfide bonds, offering a gentler alternative to traditional relaxers.[2] In pharmaceuticals, while specific applications are less documented in readily available literature, its parent compound, carbocysteine, is a well-established mucolytic agent with antioxidant and anti-inflammatory properties.[5][6][7] The stability and solubility of glyoxyloyl carbocysteine are therefore paramount to ensure product efficacy, safety, and shelf-life.

Solubility Profile of Glyoxyloyl Carbocysteine

The solubility of an active ingredient is a critical factor in the early stages of drug discovery and formulation development.[8][9] Poor solubility can lead to low bioavailability and unpredictable performance.[8][9]

Theoretical Considerations

The highly polar and hydrophilic nature of glyoxyloyl carbocysteine, as indicated by its polar surface area and negative log Kow, suggests high solubility in polar solvents, particularly water.[1] The presence of multiple ionizable carboxylic acid groups implies that its aqueous solubility will be highly dependent on the pH of the medium.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10][11] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[10] The concentration of the dissolved compound in the saturated solution is then measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][9]

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Solubility in Various Solvents

Based on available data and chemical principles, the solubility of glyoxyloyl carbocysteine can be summarized as follows:

| Solvent/Medium | Solubility/Property | Rationale & Notes | Source |

| Water (25°C) | 1 x 10⁶ mg/L (Completely miscible) | The molecule's high polarity and multiple hydrogen bond donors/acceptors lead to excellent water solubility. | [1] |

| Aqueous Systems (pH 1.0 - 2.0) | Optimal stability and performance | Maintained in this acidic range for cosmetic formulations to ensure structural integrity. | [1] |

| Ethanol | Likely Soluble | As a polar protic solvent, it should be effective at solvating the molecule. | Inferred |

| Propylene Glycol | Likely Soluble | A common polar solvent in formulations, expected to be a good solvent. | Inferred |